molecular formula C16H14ClFO B1327440 4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone CAS No. 898768-91-7

4'-Chloro-3'-fluoro-3-(4-methylphenyl)propiophenone

Cat. No.: B1327440
CAS No.: 898768-91-7
M. Wt: 276.73 g/mol
InChI Key: CQOGEPJHQOBVLF-UHFFFAOYSA-N
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Description

4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone is an organic compound with the molecular formula C16H14ClFO It is a derivative of propiophenone, featuring a chloro and fluoro substituent on the phenyl ring, along with a methyl group on the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chloro-3-fluorobenzene with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another approach involves the Suzuki-Miyaura coupling reaction, where 4-chloro-3-fluorophenylboronic acid is coupled with 4-methylbenzoyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate (K2CO3). This method offers the advantage of mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone typically involves large-scale Friedel-Crafts acylation due to its cost-effectiveness and scalability. The process is optimized to ensure high yield and purity of the final product, with stringent quality control measures in place to monitor the reaction parameters and product specifications .

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluoropropiophenone
  • 4-Chloro-3-methylphenol
  • 4-Chloro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

4’-Chloro-3’-fluoro-3-(4-methylphenyl)propiophenone is unique due to the specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, which can influence its reactivity and biological activity. This distinct structure allows for targeted applications in various fields, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-2-4-12(5-3-11)6-9-16(19)13-7-8-14(17)15(18)10-13/h2-5,7-8,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOGEPJHQOBVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644133
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-91-7
Record name 1-(4-Chloro-3-fluorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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